molecular formula C13H12BrN3O3 B2354352 5-Bromo-N-(1-cyanocyclobutyl)-2-methyl-3-nitrobenzamide CAS No. 1645499-35-9

5-Bromo-N-(1-cyanocyclobutyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2354352
CAS No.: 1645499-35-9
M. Wt: 338.161
InChI Key: APJOSFHGUVBRRN-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-cyanocyclobutyl)-2-methyl-3-nitrobenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a cyanocyclobutyl group, a methyl group, and a nitrobenzamide moiety, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

5-Bromo-N-(1-cyanocyclobutyl)-2-methyl-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

The synthesis of 5-Bromo-N-(1-cyanocyclobutyl)-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The addition of a nitro group to the benzene ring.

    Cyclobutylation: The attachment of a cyanocyclobutyl group to the nitrogen atom of the amide.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

5-Bromo-N-(1-cyanocyclobutyl)-2-methyl-3-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The cyanocyclobutyl group can be modified through reactions with nucleophiles or electrophiles.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(1-cyanocyclobutyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, inhibiting their activity and leading to downstream effects. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

5-Bromo-N-(1-cyanocyclobutyl)-2-methyl-3-nitrobenzamide can be compared with similar compounds, such as:

    5-Bromo-N-(1-cyanocyclobutyl)-2-thiophenesulfonamide: Similar structure but with a thiophene ring instead of a benzene ring.

    5-Bromo-N-(1-cyanocyclobutyl)pentanamide: Similar structure but with a pentanamide group instead of a nitrobenzamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

5-bromo-N-(1-cyanocyclobutyl)-2-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c1-8-10(5-9(14)6-11(8)17(19)20)12(18)16-13(7-15)3-2-4-13/h5-6H,2-4H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJOSFHGUVBRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)NC2(CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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